Cas no 579511-01-6 (3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)

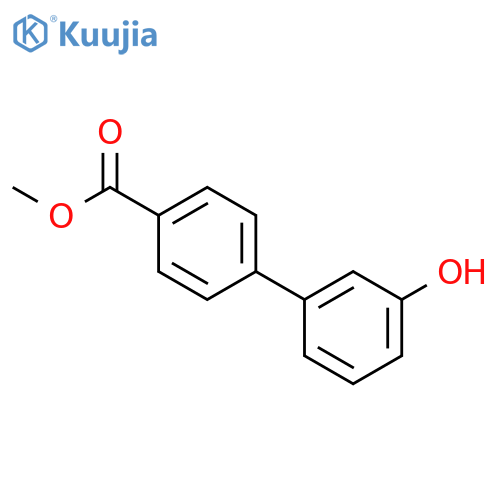

579511-01-6 structure

商品名:3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester

CAS番号:579511-01-6

MF:C14H12O3

メガワット:228.243284225464

MDL:MFCD06409247

CID:367280

PubChem ID:24883465

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-carboxylicacid, 3'-hydroxy-, methyl ester

- Methyl 3’-Hydroxybiphenyl-4-carboxylate

- 3'-HYDROXYBIPHENYL-4-CARBOXYLIC ACID METHYL ESTER

- 3-Hydroxybiphenyl-4-Carboxylic Acid Methyl Ester

- methyl 4-(3-hydroxyphenyl)benzoate

- methyl 3'-hydroxybiphenyl-4-carboxylate

- Methyl 3'-hydroxy-[1,1'-biphenyl]-4-carboxylate

- [1,1'-Biphenyl]-4-carboxylic acid, 3'-hydroxy-, methyl ester

- Methyl 3-Hydroxybiphenyl-4-carboxylate

- LIQIQAWUDHGWSL-UHFFFAOYSA-N

- ZXBA000381

- 5894AJ

- Methyl3'-Hydroxybiphenyl-4-carboxylate

- SY029605

- M

- BB 0222631

- SCHEMBL4700092

- AKOS004114000

- methyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate

- CS-0315816

- J-012440

- DTXSID70404314

- A915290

- 579511-01-6

- AC2417

- Methyl 3 inverted exclamation mark -Hydroxybiphenyl-4-carboxylate

- MFCD06409247

- Methyl 4-(3-hydroxyphenyl)benzoate, 97%

- CS-11764

- 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester

-

- MDL: MFCD06409247

- インチ: 1S/C14H12O3/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9,15H,1H3

- InChIKey: LIQIQAWUDHGWSL-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 228.07900

- どういたいしつりょう: 228.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- ゆうかいてん: 153-157 °C (lit.)

- PSA: 46.53000

- LogP: 2.84580

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H315-H318-H335-H400

- 警告文: P261-P273-P280-P305+P351+P338

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41-50/53

- セキュリティの説明: S26; S36; S60; S61

-

危険物標識:

- リスク用語:R37/38

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB175473-250 mg |

3'-Hydroxybiphenyl-4-carboxylic acid methyl ester; . |

579511-01-6 | 250mg |

€178.60 | 2023-05-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18390-250mg |

Methyl 4-(3-hydroxyphenyl)benzoate |

579511-01-6 | 250mg |

¥779.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D694410-1g |

Methyl 3'-Hydroxybiphenyl-4-carboxylate |

579511-01-6 | >97% | 1g |

$165 | 2024-07-20 | |

| Alichem | A019118151-5g |

Methyl 3'-Hydroxybiphenyl-4-carboxylate |

579511-01-6 | 95% | 5g |

$465.43 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 646504-1G |

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester |

579511-01-6 | 97% | 1G |

1430.9 | 2021-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850920-1g |

Methyl 3’-Hydroxybiphenyl-4-carboxylate |

579511-01-6 | ≥97% | 1g |

1,161.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D694410-5g |

Methyl 3'-Hydroxybiphenyl-4-carboxylate |

579511-01-6 | >97% | 5g |

$495 | 2024-07-20 | |

| Aaron | AR003SFO-5g |

Methyl 3'-hydroxybiphenyl-4-carboxylate |

579511-01-6 | 97% | 5g |

$574.00 | 2025-01-22 | |

| Aaron | AR003SFO-1g |

Methyl 3'-hydroxybiphenyl-4-carboxylate |

579511-01-6 | 97% | 1g |

$177.00 | 2025-01-22 | |

| Crysdot LLC | CD12059008-5g |

Methyl 3'-Hydroxybiphenyl-4-carboxylate |

579511-01-6 | 95+% | 5g |

$427 | 2024-07-24 |

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ping Tong Food Funct., 2020,11, 628-639

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

579511-01-6 (3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester) 関連製品

- 19438-10-9(Methyl 3-hydroxybenzoate)

- 192376-76-4(Methyl 3-(4-Hydroxyphenyl)benzoate)

- 13036-02-7(Dimethyl 5-hydroxyisophthalate)

- 50670-76-3(4-(4-Ethoxycarbonylphenyl)phenol)

- 2615-71-6(Methyl 5-hydroxy-3-methylbenzoate)

- 40501-41-5(4-(4-Methoxycarbonylphenyl)phenol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:579511-01-6)3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester

清らかである:99%

はかる:1g

価格 ($):172.0